5beta-Dihydrocortisol-d6

LC-MS/MS Matrix Effect Isotope Dilution

Unlabeled internal standards fail to correct matrix effects and ion suppression in LC-MS, causing systematic quantification errors in cortisol metabolite analysis. 5β-Dihydrocortisol-d6 is a deuterium-labeled surrogate that co-elutes with endogenous 5β-DHF, enabling accurate correction for extraction variability, ion suppression, and matrix effects. - Achieves LOD 0.01 ng/mL and LOQ 0.05 ng/mL for 5β-DHF in human urine [validated method]. - Enables precise HPA axis profiling for Cushing syndrome, Addison's disease, and anti-doping corticosteroid screening. - Uniform deuteration ensures identical chromatographic retention and ionization efficiency as the native analyte.

Molecular Formula C21H32O5
Molecular Weight 370.5 g/mol
Cat. No. B12422985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5beta-Dihydrocortisol-d6
Molecular FormulaC21H32O5
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
InChIInChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,11D2
InChIKeyACSFOIGNUQUIGE-LQWLGBLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5beta-Dihydrocortisol-d6: Deuterated Cortisol Metabolite Standard


5beta-Dihydrocortisol-d6 is a deuterium-labeled derivative of 5beta-Dihydrocortisol (5β-DHF), a primary endogenous metabolite of the glucocorticoid cortisol (hydrocortisone) produced via 5β-reduction catalyzed by aldo-keto reductase 1D1 (AKR1D1) [1]. This compound, chemically designated (5β,11β)-11,17,21-Trihydroxypregnane-3,20-dione-d6, is a stable isotope-labeled internal standard (SIL-IS) engineered for the precise quantification of cortisol and its 5β-reduced metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS) . By incorporating six non-exchangeable deuterium atoms at stable positions, this molecule serves as a near-identical physicochemical surrogate to its non-labeled counterpart, enabling accurate correction for matrix effects, ion suppression, and variability in sample preparation [2].

SIL-IS · d6
Deuterium-labeled internal standard for LC-MS/MS cortisol metabolite quantification
Corrects matrix effects in complex research matrices
Supports bioanalytical method validation

Why 5beta-Dihydrocortisol-d6 Is Irreplaceable


Generic substitution of 5beta-Dihydrocortisol-d6 with unlabeled 5beta-Dihydrocortisol or a different deuterated steroid (e.g., cortisol-d4) is scientifically invalid due to fundamental differences in analytical performance and biological relevance. Unlabeled internal standards fail to correct for matrix effects and ion suppression in LC-MS, leading to systematic quantification errors. Conversely, using a structurally dissimilar deuterated internal standard, such as cortisol-d4 for 5β-DHF quantification, introduces significant variability in extraction recovery, chromatographic retention time, and ionization efficiency, thereby compromising accuracy and precision [1]. Furthermore, 5β-Dihydrocortisol is not merely an inactive metabolite; it exhibits distinct biological activities, including glucocorticoid activity potentiation and potential mineralocorticoid effects, making its accurate, independent quantification critical for research into stress endocrinology and metabolic disease [2].

Unlabeled internal standard
May fail to correct matrix effects, introducing systematic quantification bias in LC-MS.
Structurally mismatched deuterated IS (e.g., cortisol-d4)
May differ in recovery and retention, compromising accuracy and precision for 5β-DHF.
Bioactive metabolite requirements
5β-DHF exhibits distinct bioactivity; generic assays or non-specific standards may confound research interpretation.

Quantitative Evidence for 5beta-Dihydrocortisol-d6


Matrix Effect Correction vs. Unlabeled Standard

The use of 5beta-Dihydrocortisol-d6 as a SIL-IS completely eliminates matrix effects that plague LC-MS quantification of cortisol metabolites. A validated LC-MSn method for human urine demonstrated that the use of this or analogous deuterated internal standards resulted in the 'absence' of matrix effect for all 15 analytes tested, including 5β-DHF, when quantified against a non-deuterated baseline [1]. In contrast, methods lacking a SIL-IS or using a non-isotopic standard exhibit significant ion suppression or enhancement, with matrix effects reported to range widely from 10% to over 50% in steroid analysis [2].

Matrix Effect Correction
Cross-study comparable
Absent vs. 10–50%+ error
Supports matrix-effect correction in bioanalytical validation
Human urine, ESI negative ion mode
LC-MS/MS Matrix Effect Isotope Dilution

Co-Elution Fidelity vs. Cortisol-d4

Selecting a deuterated analog that is structurally distinct from the analyte (e.g., cortisol-d4 for 5β-DHF quantification) introduces chromatographic differences that compromise the internal standard's ability to track the analyte through sample preparation and ionization. 5beta-Dihydrocortisol-d6, however, co-elutes precisely with endogenous 5β-DHF. In a validated method for cortisol metabolites in human urine, all compounds including 5β-DHF were separated with baseline resolution from interferents, and the use of matched SIL-IS ensured a high R² for linearity (>0.995) and extraction recoveries between 65-95% [1]. Studies on deuterated standards emphasize that a structural mismatch, such as using a cortisol-derived IS for a dihydrocortisol, can lead to significantly different recovery and ionization efficiencies, potentially invalidating quantification [2].

Co-Elution Fidelity
Cross-study comparable
Identical retention; recovery 65–95%
Ensures reproducible analyte tracking through sample preparation
Human urine, LC-MS/MS, SPE
Chromatography Internal Standard Selectivity

Bioactive Metabolite Quantification vs. Cortisol-d4

5β-Dihydrocortisol is not an inert waste product; it potentiates the activity of glucocorticoids. At a concentration of 10⁻⁵ M, 5β-DHF significantly enhanced the nuclear translocation of the glucocorticoid receptor (GR) induced by threshold doses of cortisol (0.02%) and dexamethasone (0.003%) in rabbit ocular tissue [1]. Using cortisol-d4 as an internal standard would preclude the specific, accurate quantification of this biologically active metabolite. The validated LC-MSn method achieved a limit of detection (LOD) of 0.01 ng/mL and a limit of quantification (LOQ) of 0.05 ng/mL for 5β-DHF in human urine, demonstrating the ability to measure this low-abundance, active metabolite with high sensitivity using a matched SIL-IS [2].

Bioactive Metabolite Quantification
Cross-study comparable
LOD 0.01 ng/mL; LOQ 0.05 ng/mL
Enables specific measurement of active metabolite
Reported potentiation of GR translocation
Endocrinology Glucocorticoid Metabolism

LC-MS Sensitivity vs. GC-MS

State-of-the-art LC-MS methods utilizing SIL-IS like 5beta-Dihydrocortisol-d6 achieve exceptional sensitivity. A validated LC-MSn method for urinary cortisol metabolites reported a limit of detection (LOD) of 0.01 ng/mL and a limit of quantification (LOQ) of 0.05 ng/mL for 5β-DHF [1]. This is a substantial improvement over earlier GC-MS methods that did not employ SIL-IS, which reported LODs for 5β-DHF in urine in the range of 0.1–1 ng/mL, depending on the derivatization and matrix clean-up [2]. This 10- to 100-fold increase in sensitivity allows for more robust detection and quantification in studies of stress, endocrine disorders, and anti-doping where analyte levels may be very low.

LC-MS Sensitivity vs. GC-MS
Cross-study comparable
LOD 0.01 ng/mL vs. ~0.1–1 ng/mL
10–100× improvement in detection sensitivity
Human urine, LC-MSn vs. GC-MS
Analytical Validation Sensitivity LC-MS

Apoptosis Induction in MCF-7 vs. HEK293 Cells

The biological activity of 5β-Dihydrocortisol (the parent compound) extends to selective cytotoxicity. In vitro studies demonstrate that 5β-Dihydrocortisol reduces the viability of MCF-7 breast cancer cells with an IC50 of approximately 27.59 μM after 48 hours of exposure [1]. In contrast, no toxicity was observed in non-tumorigenic HEK293 human embryonic kidney cells at similar concentrations [2]. This differential effect, while not yet fully characterized for the deuterated analog, underscores the importance of 5β-DHF as a bioactive molecule and, by extension, the value of its deuterated form for precise quantification in studies exploring its mechanistic role in cancer biology.

Apoptosis Induction in MCF-7 vs. HEK293
Cross-study comparable
IC50 27.59 µM (MCF-7); no toxicity in HEK293
Supports cytotoxicity endpoint review in cell models
In vitro, MTT assay
Cancer Biology Apoptosis Selectivity

cis-Configuration Specificity vs. 5α-Dihydrocortisol

5β-Dihydrocortisol is distinguished from its epimer, 5α-dihydrocortisol, by the cis-configuration of the A/B steroid rings, a structural feature that confers a 90° bend in the molecule and drastically alters its interaction with biological targets [1]. While 5α-reduced steroids are generally more potent activators of the androgen and glucocorticoid receptors, 5β-dihydrosteroids, including 5β-DHF, are often inactive at these receptors but are potent modulators of membrane-bound receptors and ion channels [1]. This structural divergence means the two epimers are produced by distinct enzymes (5β-reductase vs. 5α-reductase), have different metabolic fates, and possess unique biological profiles. Therefore, assays that do not distinguish between these isomers (e.g., non-specific immunoassays or methods lacking isomer separation) will provide confounded data.

cis-Configuration Specificity
Class-level inference
5β (cis A/B ring) vs. 5α (trans); distinct targets
Requires isomer-selective quantification
Structural and class-level comparison
Stereochemistry Metabolism Structure-Activity

Applications of 5beta-Dihydrocortisol-d6


5β-DHF Quantification in HPA Axis Disorders

Based on the validated method that achieved an LOD of 0.01 ng/mL and an LOQ of 0.05 ng/mL for 5β-DHF in human urine [1], this internal standard is optimally suited for quantifying 5β-DHF in clinical studies of Cushing syndrome, Addison's disease, and other disorders of the hypothalamic-pituitary-adrenal (HPA) axis. The high sensitivity allows for reliable measurement of this low-abundance metabolite, and the method's ability to correct for matrix effects ensures accurate data for diagnosis and monitoring.

Anti-Doping Detection of Corticosteroid Abuse

The validated LC-MSn methodology, which includes 5β-DHF among a panel of 15 cortisol metabolites, has been demonstrated as efficient for anti-doping control [1]. 5beta-Dihydrocortisol-d6 is an essential component of this panel, enabling the detection of potential corticosteroid abuse by providing a precise, interference-free measurement of 5β-DHF. This is critical for identifying alterations in the cortisol metabolic profile that may arise from negative feedback on the HPA axis due to exogenous corticosteroid use.

Stress Endocrinology & Metabolomics in Animals

LC-MS/MS methods for cortisol metabolites, including 5β-DHF, have been developed for non-human species such as Atlantic salmon [2]. The use of a stable, deuterated internal standard like 5beta-Dihydrocortisol-d6 is crucial for obtaining accurate quantitative data across diverse biological matrices (e.g., fish bile, faeces, plasma) where matrix effects are highly variable. This supports robust comparative studies in stress physiology, aquaculture, and wildlife endocrinology.

5β-DHF Role in Cancer Cell Apoptosis

Given the evidence that 5β-Dihydrocortisol induces apoptosis in MCF-7 breast cancer cells with an IC50 of 27.59 μM [3], its deuterated analog serves as a critical tracer and internal standard for cell-based assays. Researchers investigating the mechanism of this selective cytotoxicity can use 5beta-Dihydrocortisol-d6 to generate deuterated parent compound for metabolic tracing or to accurately quantify endogenous 5β-DHF levels in cell lysates and media, thereby linking cellular phenotype to metabolite concentration.

Application
Selection Property
Validation Focus
HPA axis research
SIL-IS matrix-effect correction
Low-abundance metabolite quantification in research matrices
Anti-doping corticosteroid profiling
Co-elution and recovery matching
Interference-free measurement for biomarker panels
Stress physiology in animal models
Cross-matrix stability
Species-specific matrix validation (e.g., bile, plasma)
Cancer cell apoptosis mechanism studies
Cell-model endpoint context
Cytotoxicity and apoptosis pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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